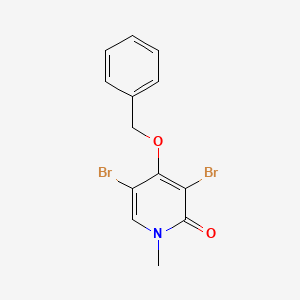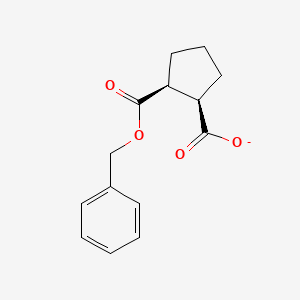
4,4'-(But-1-ene-1,1-diyl)di(cyclohexane-1,2-dicarboxylic acid)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-(But-1-ene-1,1-diyl)di(cyclohexane-1,2-dicarboxylic acid) is a complex organic compound characterized by its unique structure, which includes a butene linkage and cyclohexane rings with carboxylic acid groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(But-1-ene-1,1-diyl)di(cyclohexane-1,2-dicarboxylic acid) typically involves the reaction of cyclohexane derivatives with butene-based intermediates. One common method involves the use of cyclohexane-1,2-dicarboxylic acid as a starting material, which is then reacted with but-1-ene-1,1-diyl intermediates under controlled conditions. The reaction often requires catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-(But-1-ene-1,1-diyl)di(cyclohexane-1,2-dicarboxylic acid) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or further oxidized carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
4,4’-(But-1-ene-1,1-diyl)di(cyclohexane-1,2-dicarboxylic acid) has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of advanced materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 4,4’-(But-1-ene-1,1-diyl)di(cyclohexane-1,2-dicarboxylic acid) involves its interaction with molecular targets through its functional groups. The carboxylic acid groups can form hydrogen bonds and ionic interactions, while the butene linkage and cyclohexane rings provide structural stability and flexibility. These interactions can influence various biochemical pathways and molecular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-(Cyclohexane-1,1-diyl)bis(2,6-dibromophenol): Similar in structure but contains bromine atoms and phenol groups.
4,4’-(Ethene-1,2-diyl)dibenzoic acid: Contains an ethene linkage and benzoic acid groups instead of cyclohexane rings.
Uniqueness
4,4’-(But-1-ene-1,1-diyl)di(cyclohexane-1,2-dicarboxylic acid) is unique due to its combination of butene linkage and cyclohexane rings with carboxylic acid groups, which provides distinct chemical and physical properties compared to similar compounds. This uniqueness makes it valuable for specific applications in materials science and organic synthesis.
Eigenschaften
CAS-Nummer |
650622-00-7 |
|---|---|
Molekularformel |
C20H28O8 |
Molekulargewicht |
396.4 g/mol |
IUPAC-Name |
4-[1-(3,4-dicarboxycyclohexyl)but-1-enyl]cyclohexane-1,2-dicarboxylic acid |
InChI |
InChI=1S/C20H28O8/c1-2-3-12(10-4-6-13(17(21)22)15(8-10)19(25)26)11-5-7-14(18(23)24)16(9-11)20(27)28/h3,10-11,13-16H,2,4-9H2,1H3,(H,21,22)(H,23,24)(H,25,26)(H,27,28) |
InChI-Schlüssel |
ORNDATBFDGUQOD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC=C(C1CCC(C(C1)C(=O)O)C(=O)O)C2CCC(C(C2)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-Cyanoethyl)-4'-(octyloxy)[1,1'-biphenyl]-4-carboxamide](/img/structure/B15170933.png)
![N,4-Dimethyl-8-[(propan-2-yl)oxy]-1,4-dihydroquinazolin-2-amine](/img/structure/B15170936.png)

![2-(3-Chlorophenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B15170946.png)






![{4-[(2,6-Dimethylphenyl)methyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone](/img/structure/B15170976.png)
![6-(4-Fluorophenyl)-4-propoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B15170993.png)
![3-(9-Bromobenzo[h]isoquinolin-6-yl)propanenitrile](/img/structure/B15171011.png)

